1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one
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Overview
Description
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features both azetidine and tetrahydropyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of azetidine derivatives with suitable pyrimidine precursors under controlled conditions. For example, the reaction of 3-azetidinylamine with 3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Azetidine hydrochloride: Another azetidine derivative with different functional groups.
2-(azetidin-3-yl)ethanol: A compound with an azetidine ring and an ethanol group.
3-(azetidin-3-yl)-1H-pyrazole dihydrochloride: A compound with both azetidine and pyrazole moieties.
Uniqueness
1-(azetidin-3-yl)-3-methyltetrahydropyrimidin-2(1H)-one is unique due to its combination of azetidine and tetrahydropyrimidinone rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H15N3O/c1-10-3-2-4-11(8(10)12)7-5-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
FSDYLNAKFNSTAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1=O)C2CNC2 |
Origin of Product |
United States |
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